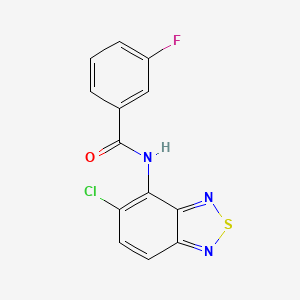

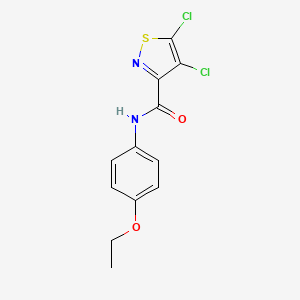

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide, commonly known as CBB or CellTracker Blue, is a fluorescent dye used in biomedical research for cell labeling and tracking. It is a small molecule with a molecular weight of 346.81 g/mol, and its chemical structure consists of a benzothiadiazole ring, a fluorobenzene ring, and an amide group. CBB has gained popularity due to its high photostability, low cytotoxicity, and compatibility with various cell types.

Mecanismo De Acción

CBB is a cell-permeable dye that enters cells through passive diffusion. Once inside the cell, it binds to intracellular proteins such as albumin and cytoplasmic proteins. CBB has a high affinity for lysosomes, which are acidic organelles that degrade cellular waste. CBB accumulates in lysosomes and emits blue fluorescence when excited by a light source. The fluorescence intensity of CBB is proportional to the lysosomal mass and can be used to quantify lysosomal activity.

Biochemical and Physiological Effects:

CBB is generally considered to be non-toxic and has low cytotoxicity. However, at high concentrations, it can induce cell death and disrupt lysosomal function. CBB has been shown to inhibit autophagy, a cellular process that degrades damaged organelles and proteins. CBB can also affect mitochondrial function and induce oxidative stress. Therefore, it is important to use CBB at appropriate concentrations and exposure times to avoid unwanted effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CBB has several advantages for cell labeling and tracking experiments. It is easy to use, has high photostability, and emits strong blue fluorescence. CBB is compatible with a wide range of cell types and can be used in combination with other fluorescent dyes. However, CBB has some limitations. It is not suitable for long-term tracking experiments as it can be slowly released from cells over time. CBB also has limited tissue penetration and cannot be used for deep tissue imaging.

Direcciones Futuras

There are several future directions for CBB research. One area of interest is the development of new fluorescent dyes with improved properties such as higher photostability and tissue penetration. Another area of research is the use of CBB in combination with other imaging modalities such as magnetic resonance imaging (MRI) and positron emission tomography (PET) to enable multimodal imaging. Furthermore, CBB can be used in combination with other fluorescent dyes to study complex cellular processes such as autophagy and lysosomal function. Finally, CBB can be used in drug discovery assays to identify compounds that modulate lysosomal function and autophagy.

Métodos De Síntesis

CBB can be synthesized using a simple two-step reaction. Firstly, 5-chloro-2,1,3-benzothiadiazole is reacted with 4-amino-3-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an amide bond. Secondly, the resulting product is purified by column chromatography to obtain CBB as a blue powder.

Aplicaciones Científicas De Investigación

CBB is widely used in cell biology and neuroscience research to label and track cells in vitro and in vivo. It can be used to track cell migration, proliferation, and differentiation, as well as to study cell-cell interactions and tissue regeneration. CBB can also be used to label neurons and study their connections in the brain. In addition, CBB can be used in drug discovery and screening assays to identify potential therapeutic agents.

Propiedades

IUPAC Name |

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN3OS/c14-9-4-5-10-12(18-20-17-10)11(9)16-13(19)7-2-1-3-8(15)6-7/h1-6H,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEPETOGXKOYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC3=NSN=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)

![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)

![ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5685397.png)

![3,5-dimethyl-7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5685405.png)

![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)